molecular formula C21H20ClNO4 B271221 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-(4-Methylphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B271221
M. Wt: 385.8 g/mol
InChI Key: YEHQQVJZNMLRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of pyrrolidinecarboxylates and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, this compound reduces the production of inflammatory mediators, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic properties, 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to possess antioxidant activity, which may have potential applications in the treatment of oxidative stress-related disorders. This compound has also been shown to exhibit anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds with similar properties. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential direction is the development of new derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the potential use of this compound as a scaffold for the development of new drugs should also be explored.

Synthesis Methods

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 3-chloro-4-methylphenylacetic acid with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with pyrrolidine-2,5-dione to yield the final product.

Scientific Research Applications

2-(4-Methylphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been shown to possess antimicrobial activity, making it a promising candidate for the development of new antibiotics.

properties

Product Name

2-(4-Methylphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C21H20ClNO4/c1-13-3-6-15(7-4-13)19(24)12-27-21(26)16-9-20(25)23(11-16)17-8-5-14(2)18(22)10-17/h3-8,10,16H,9,11-12H2,1-2H3

InChI Key

YEHQQVJZNMLRSB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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